molecular formula C16H12F3NO2S B14378692 10-Methylacridine-9-thione;2,2,2-trifluoroacetic acid CAS No. 88147-37-9

10-Methylacridine-9-thione;2,2,2-trifluoroacetic acid

Cat. No.: B14378692
CAS No.: 88147-37-9
M. Wt: 339.3 g/mol
InChI Key: UCZIHGKRUOWVMQ-UHFFFAOYSA-N
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Description

10-Methylacridine-9-thione and 2,2,2-trifluoroacetic acid are two distinct compounds that can be combined for various applications. 10-Methylacridine-9-thione is a derivative of acridine, a heterocyclic organic compound with a wide range of applications in chemistry and biology. 2,2,2-Trifluoroacetic acid is a strong organic acid widely used in organic synthesis and as a reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 10-Methylacridine-9-thione can be synthesized through the reaction of 10-methylacridine with sulfur. The reaction typically involves heating 10-methylacridine with elemental sulfur in a suitable solvent, such as toluene, under reflux conditions. The product is then purified through recrystallization.

2,2,2-Trifluoroacetic acid is industrially produced by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . The reaction conditions involve the use of hydrogen fluoride and electrochemical cells to achieve the desired fluorination.

Chemical Reactions Analysis

Types of Reactions: 10-Methylacridine-9-thione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

2,2,2-Trifluoroacetic acid is known for its strong acidic properties and can participate in acid-catalyzed reactions, such as esterification and hydrolysis. It is also used as a solvent and reagent in peptide synthesis due to its ability to cleave peptide bonds.

Major Products: The major products formed from the reactions of 10-methylacridine-9-thione include 10-methylacridine and its various derivatives, depending on the specific reaction conditions and reagents used. For 2,2,2-trifluoroacetic acid, the major products include trifluoroacetates and other fluorinated organic compounds.

Scientific Research Applications

10-Methylacridine-9-thione has applications in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics. It is also used as a precursor in the synthesis of various acridine derivatives with potential biological activity.

2,2,2-Trifluoroacetic acid is widely used in organic synthesis as a strong acid catalyst and solvent. It is also employed in the pharmaceutical industry for the synthesis of various drugs and in peptide synthesis for the cleavage of peptide bonds .

Mechanism of Action

The mechanism of action of 10-methylacridine-9-thione involves its ability to undergo photochemical reactions, such as photoreduction and photooxidation. These reactions are facilitated by the presence of light and suitable reagents, leading to the formation of various photoproducts .

2,2,2-Trifluoroacetic acid exerts its effects through its strong acidic properties, which enable it to catalyze various chemical reactions. Its electron-withdrawing trifluoromethyl group enhances its acidity, making it a highly effective reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds:

  • 9-Carboxyacridine
  • 9-Aminoacridine
  • 9-Mesityl-10-methylacridinium ion

Uniqueness: 10-Methylacridine-9-thione is unique due to its specific photochemical properties and its ability to form stable thione derivatives. This makes it particularly useful in applications requiring photostability and specific electronic properties.

2,2,2-Trifluoroacetic acid is unique due to its strong acidity and the presence of the trifluoromethyl group, which imparts distinct chemical properties compared to other carboxylic acids. Its ability to act as both a solvent and a reagent in various chemical reactions makes it highly versatile in organic synthesis .

Properties

CAS No.

88147-37-9

Molecular Formula

C16H12F3NO2S

Molecular Weight

339.3 g/mol

IUPAC Name

10-methylacridine-9-thione;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C14H11NS.C2HF3O2/c1-15-12-8-4-2-6-10(12)14(16)11-7-3-5-9-13(11)15;3-2(4,5)1(6)7/h2-9H,1H3;(H,6,7)

InChI Key

UCZIHGKRUOWVMQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=S)C3=CC=CC=C31.C(=O)(C(F)(F)F)O

Origin of Product

United States

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